4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
Overview
Description
The compound is a complex organic molecule that likely contains a benzoic acid group attached to a pyrrole ring, which is in turn attached to a methylpiperidine group . This suggests that it might have properties common to these types of structures.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a pyrrole ring and a piperidine ring suggests a certain degree of cyclic structure .Physical and Chemical Properties Analysis
Based on its structure, we can predict that it might be a solid at room temperature, and it might have certain solubility properties depending on the specific arrangement of its atoms .Scientific Research Applications
Biological and Electrochemical Activity of Related Compounds
Compounds with structural similarities or functionalities related to 4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid have been extensively studied for their spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. Such studies aim to identify potential applications ranging from medicinal chemistry to materials science. The comprehensive review by Boča et al. (2011) discusses the chemistry and properties of related compounds, including their potential in various scientific applications, highlighting the broad interest in exploring these compounds for their versatile functionalities Boča, Jameson, & Linert, 2011.
Antimicrobial and Antifungal Properties
Benzoic acid, a component structurally related to the molecule of interest, has shown significant antimicrobial and antifungal properties. These characteristics suggest its utility in food preservation and potentially in medical applications where antimicrobial action is desired. Mao et al. (2019) elaborate on how benzoic acid and its derivatives can regulate gut functions through their antibacterial and antifungal properties, indicating a promising area of research for compounds with similar chemical structures Mao, Yang, Chen, & Yu, 2019.
Potential in Antipsychotic Drug Development
Research into compounds with structures or functionalities akin to this compound also extends into the development of antipsychotic drugs. For example, the study by Bruhwyler et al. (1997) on JL13, a compound with potential antipsychotic activity, reflects the interest in exploiting the unique properties of such compounds for therapeutic purposes. These endeavors underscore the compound's relevance in pharmaceutical research and development Bruhwyler, Liégeois, Bergman, Carey, Goudie, Taylor, Meltzer, Delarge, & Géczy, 1997.
Environmental and Ecotoxicological Studies
The structural features and activities of compounds related to this compound also find applications in environmental and ecotoxicological studies. For instance, the investigation into the degradation of acetaminophen by advanced oxidation processes by Qutob et al. (2022) reflects the environmental relevance of studying such compounds, particularly in understanding their behavior and breakdown in natural and engineered systems Qutob, Hussein, Alamry, & Rafatullah, 2022.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-8-18(9-7-11)14-10-15(20)19(16(14)21)13-4-2-12(3-5-13)17(22)23/h2-5,10-11H,6-9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANJIWXFMZTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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